P62-mediated mitophagy inducer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PMI is a P62-mediated mitophagy activator . It activates mitochondrial autophagy without recruitment of Parkin or collapse of the mitochondrial membrane potential and remains active in cells lacking a fully functional PINK1/Parkin pathway . It serves as a pharmacological tool to study the molecular mechanisms of mitosis, avoiding toxicity and some of the non-specific effects associated with the sudden dissipation of mitochondria lacking membrane potential .

Synthesis Analysis

PMI is a compound that increases the expression and signaling of the autophagic adaptor molecule P62/SQSTM1 and forces mitochondria into autophagy . Upon UPS inhibition, p62 is upregulated and phosphorylated on S405 and S409, which can facilitate the degradation of ubiquitinated cargoes via autophagy .Molecular Structure Analysis

P62, also known as sequestosome1 (SQSTM1), is a multifunctional cytoplasmic protein that functions as a selective mitophagy receptor for the degradation of ubiquitinated substrates . It can positively regulate Nrf2 by binding to its negative regulator, Keap1 .Chemical Reactions Analysis

PMI and sulforaphane (Nrf2 inducer) are able to activate p62 expression via the Nrf2/ARE signaling pathway . PMI stabilizes Nrf2 and upregulates P62 expression, activating mitophagy .Scientific Research Applications

Neurodegenerative Diseases

P62-mediated mitophagy plays a crucial role in neurodegenerative diseases. It functions as a selective cargo receptor for autophagy, degrading misfolded proteins associated with Parkinson's Disease (PD), Huntington's Disease (HD), and Alzheimer's Disease (AD). Mitophagy, a special form of autophagy, acts as a selective scavenger for impaired mitochondria, which significantly contributes to neurodegenerative diseases. P62's interaction with parkin is essential for regulating mitophagy, maintaining mitochondrial quality control, and influencing the balance of mitophagy. Aberrant P62 expression can disrupt this balance, forming a vicious cycle of misfolded protein accumulation and mitochondrial dysfunction (Liu et al., 2017).

Cancer

P62/SQSTM1, a scaffold protein involved in selective autophagy, is highly expressed in cancer and can promote tumor metastasis. Its expression has been linked to poor overall survival (OS) in lung cancer patients and is associated with advanced clinical stages and lymph node metastasis. Therefore, p62 expression is a potential biomarker for cancer diagnosis and prognosis (Wang et al., 2019).

Autophagy Regulation and Cardiomyopathy

P62-mediated mitophagy also plays a role in autophagy regulation and cardiomyopathy. Doxorubicin (DOX)-induced cardiotoxicity involves dysregulation of lysosomal autophagy, impacting the heart's susceptibility to cardiomyopathic failure. DOX dysregulates macroautophagy in the heart by affecting pathways like LC3, p62, Beclin, mTOR, and AMPK, highlighting the importance of p62 in cardiac health and disease (Bartlett et al., 2017).

Metabolic Regulation

P62 is involved in multiple physiological processes, including inflammation, autophagy, and mitosis. A meta-analysis indicated that higher expression of p62 is associated with poorer overall survival, disease-free survival, and clinicopathological parameters such as lymph node metastasis in patients with solid tumors. This suggests p62 could be an effective prognostic factor for various solid tumors (Ruan et al., 2017).

Asthma and Environmental Exposures

Environmental pollutants and allergens can induce oxidative stress and mitochondrial dysfunction, leading to asthma. Dysregulations in autophagy, mitophagy, and cellular senescence are linked to environmental pollutant and allergen-induced oxidative stress, mitochondrial dysfunction, and asthma development. Particulate matter, for instance, induces autophagy and mitophagy in bronchial epithelial cells, highlighting the role of mitophagy in respiratory health and disease (Sachdeva et al., 2019).

Mechanism of Action

Safety and Hazards

properties

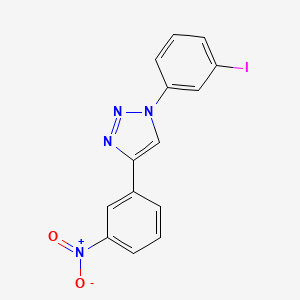

IUPAC Name |

1-(3-iodophenyl)-4-(3-nitrophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVWEYNSNZJEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P62-mediated mitophagy inducer | |

CAS RN |

1809031-84-2 |

Source

|

| Record name | 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)